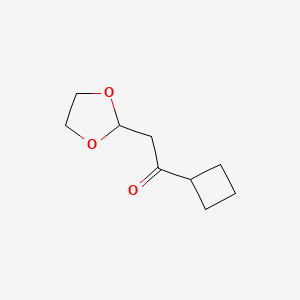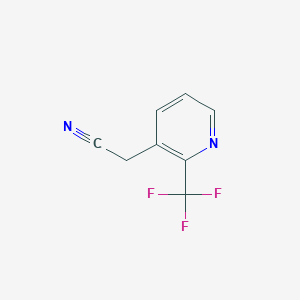
1-(3-Chloro-4-methylphenyl)propan-1-amine
Overview
Description
1-(3-Chloro-4-methylphenyl)propan-1-amine is an organic compound . It is a derivative of amine compounds . It has been identified as a synthetic cathinone, a group of drugs that have been a continuous and evolving problem for more than a decade . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS) .
Scientific Research Applications
X-ray Structures and Computational Studies
1-(3-Chloro-4-methylphenyl)propan-1-amine has been characterized using X-ray diffraction and computational methods. These studies provide detailed insights into its molecular structure and properties, which are crucial for understanding its behavior in various applications (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Reaction with Amines
Research has been conducted on the reaction of similar compounds with amines. Such reactions are significant for synthesizing new compounds with potential applications in various fields, including medicinal chemistry (Yadigarov, Khalilov, Mamedov, Nagiev, Magerramov, & Allakhverdiev, 2009).
Synthesis and Corrosion Inhibition
Tertiary amines derived from 1,3-di-amino-propan-2-ol, related to this compound, have been synthesized and tested for their inhibitory performance on carbon steel corrosion. These compounds showed promising results in protecting metal surfaces, indicating potential applications in corrosion prevention (Gao, Liang, & Wang, 2007).
Antimicrobial and Cytotoxic Activity
Studies on derivatives of 1H-benzimidazole, which can be synthesized using similar amines, have shown good antibacterial and cytotoxic activities. This suggests potential applications of this compound in developing new antimicrobial agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Synthesis of Hexadentate Ligands
Research on hexadentate N3O3 amine phenol ligands, which can be synthesized using similar amines, is significant for applications in coordination chemistry and metal ion complexation (Liu, Wong, Rettig, & Orvig, 1993).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPHXILBDLOWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



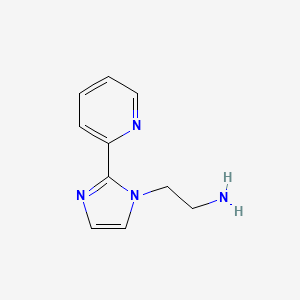
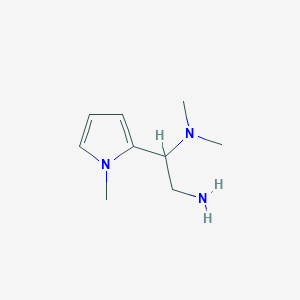

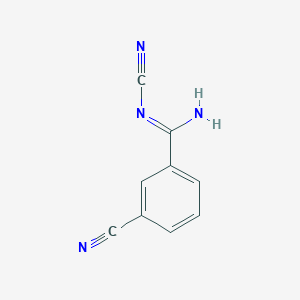
![3,6-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1396069.png)



![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1396073.png)
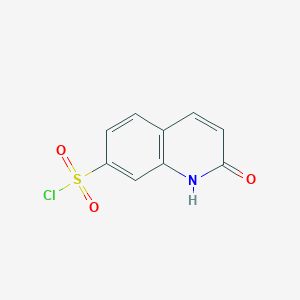

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1396076.png)
